Product packaging for 2-((2-Fluorophenyl)amino)benzonitrile(Cat. No.:)

2-((2-Fluorophenyl)amino)benzonitrile

Cat. No.: B8662283
M. Wt: 212.22 g/mol
InChI Key: NCQADVDOKWDRQR-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Amino-Substituted Benzonitrile (B105546) Derivatives

Amino-substituted benzonitrile derivatives represent a cornerstone in modern organic and medicinal chemistry. These compounds are highly valued as versatile synthetic intermediates, primarily due to the presence of reactive amino and nitrile functional groups. The strategic placement of these groups on the aromatic ring allows for a wide array of chemical transformations, making them key building blocks in the synthesis of complex heterocyclic structures.

The research trajectory of these derivatives has been heavily influenced by their utility in the preparation of pharmacologically active molecules. nih.gov Notably, they are crucial precursors for the synthesis of quinazolines and quinazolinones, which are heterocyclic scaffolds found in numerous therapeutic agents. mdpi.comresearchgate.netorganic-chemistry.org The development of efficient synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and acid-mediated annulations, has further expanded the accessibility and application of amino-substituted benzonitriles. mdpi.comchemicalbook.com The continuous exploration of their chemical space is driven by the quest for novel compounds with enhanced biological activities and improved pharmacokinetic profiles.

Overview of the Chemical Compound's Structural Features Relevant to Academic Investigation

The specific compound, 2-((2-Fluorophenyl)amino)benzonitrile, possesses a molecular structure that is particularly compelling for academic investigation. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1021233-58-8
Molecular Formula C₁₃H₉FN₂
Molecular Weight 212.22 g/mol
Canonical SMILES C1=CC=C(C(=C1)NC2=CC=CC=C2F)C#N
InChI Key Not readily available
Topological Polar Surface Area 35.8 Ų
Rotatable Bond Count 2

Data sourced from publicly available chemical databases. guidechem.com

From a structural standpoint, this compound is classified as a diarylamine and a benzonitrile derivative. The diarylamine core, consisting of two phenyl rings linked by a nitrogen atom, is a common motif in many biologically active compounds and functional materials. The presence of a nitrile group on one of the phenyl rings and a fluorine atom on the other introduces asymmetry and specific electronic properties to the molecule. This substitution pattern places it within a class of compounds that are frequently explored for their potential in materials science and as intermediates in the synthesis of more complex molecular architectures.

The reactivity and potential applications of this compound are largely dictated by the interplay of its key functional groups: the secondary amine, the nitrile group, and the fluorine substituent.

The secondary amine (-NH-) acts as a bridge between the two aromatic rings and is a key site for chemical reactions. Its lone pair of electrons can participate in resonance with both phenyl rings, influencing their electron density and reactivity. The amine group can also act as a nucleophile or be deprotonated to form an amide anion, which is a powerful nucleophile in its own right. This reactivity is often exploited in cyclization reactions to form nitrogen-containing heterocycles. cardiff.ac.uk

The nitrile group (-C≡N) is a versatile functional group with a strong dipole moment. It is a moderate electron-withdrawing group through induction and a weak electron-withdrawing group through resonance. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and addition of nucleophiles to the carbon atom. nih.gov In the context of synthesizing heterocyclic compounds, the nitrile group can participate in intramolecular cyclization reactions, often after being activated by a catalyst or reagent. mdpi.com

The fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. As a highly electronegative atom, it acts as an inductive electron-withdrawing group, which can affect the acidity of the N-H proton and the nucleophilicity of the aromatic ring. The presence of fluorine can also lead to specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for molecular recognition in biological systems.

The strategic placement of these functional groups in this compound suggests its potential as a precursor for the synthesis of fluorinated heterocyclic compounds. The ortho-position of the amino group relative to the nitrile group on the benzonitrile ring is particularly significant, as it facilitates intramolecular cyclization reactions to form fused ring systems, such as quinazolines. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FN2 B8662283 2-((2-Fluorophenyl)amino)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-(2-fluoroanilino)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8,16H

InChI Key

NCQADVDOKWDRQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2F

Origin of Product

United States

Advanced Spectroscopic Elucidation of 2 2 Fluorophenyl Amino Benzonitrile Structure

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Identification and Assignment of Characteristic Functional Group Vibrations

No experimental Fourier Transform Infrared (FTIR) or Raman spectra for 2-((2-Fluorophenyl)amino)benzonitrile have been located in the public domain. Such spectra would be critical for identifying the characteristic vibrational modes of its key functional groups, including the nitrile (C≡N) stretching, the secondary amine (N-H) bending and stretching, the carbon-fluorine (C-F) stretching, and the various vibrations of the two aromatic rings.

Comparative Analysis of Experimental and Theoretically Predicted Spectra

The absence of experimental spectra naturally precludes any comparative analysis with theoretically predicted vibrational frequencies. Computational studies, often employing Density Functional Theory (DFT), are commonly used to complement experimental findings and aid in the precise assignment of vibrational bands. However, no such computational studies comparing theoretical and experimental spectra for this specific molecule were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Detailed experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the reviewed literature. This information is essential for mapping the distinct chemical environments of the protons on the aromatic rings and the amine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Similarly, ¹³C NMR spectral data for this compound, which would provide crucial information about the carbon framework of the molecule, remains unpublished in accessible scientific sources. This includes the chemical shifts for the nitrile carbon, the two aromatic rings, and the carbons bonded to nitrogen and fluorine.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. However, no ¹⁹F NMR data for this compound could be sourced from the available literature, preventing the characterization of the fluorine substituent's electronic environment.

Further research and publication in the field of synthetic and analytical chemistry are required to provide the necessary data for a complete spectroscopic elucidation of this compound.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for this compound were found. This technique is essential for the definitive determination of a molecule's solid-state structure. Without such data, a factual description of its specific structural parameters is not possible.

Elucidation of Molecular Geometry, Conformation, and Tautomeric Forms

Information regarding the precise molecular geometry, the conformational arrangement of the phenyl rings, and potential tautomeric forms of this compound derived from X-ray crystallography is not available in the public domain.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive table of bond lengths, bond angles, and dihedral angles for this compound cannot be generated without crystallographic data.

Identification of Intermolecular Interactions within the Crystal Lattice

Analysis of intermolecular forces such as hydrogen bonds, van der Waals forces, or π-π stacking interactions, which govern the crystal packing, is contingent on crystal structure determination. This information is currently unavailable for this compound.

Electronic Spectroscopy (Ultraviolet-Visible and Time-Dependent DFT)

Detailed experimental and theoretical studies on the electronic absorption properties of this compound are not present in the surveyed literature.

Characterization of Absorption Characteristics and Electronic Transitions

While related aminobenzonitrile compounds exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* electronic transitions, the specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound have not been reported.

Theoretical Prediction of Electronic Spectra via Time-Dependent Density Functional Theory (TD-DFT)

No published TD-DFT studies were found that specifically model the electronic spectrum of this compound. Such calculations would provide theoretical insights into its electronic transitions, oscillator strengths, and molecular orbital contributions, but this research has not been made publicly available.

Structure Activity Relationship Sar Investigations for 2 2 Fluorophenyl Amino Benzonitrile Derivatives

Rational Design Principles for Modulating Biological Potency and Selectivity

The rational design of inhibitors based on the 2-((2-fluorophenyl)amino)benzonitrile core involves a systematic exploration of its chemical space to enhance interactions with the target protein. This process is guided by principles that modulate the electronic, steric, and hydrophobic properties of the molecule to optimize biological activity.

The nature and position of substituents on both the 2-fluorophenyl and benzonitrile (B105546) rings play a pivotal role in molecular recognition and binding affinity. The nitrile group of the benzonitrile moiety, for instance, is a key interaction point, often acting as a hydrogen bond acceptor with amino acid residues in a protein's binding site. nih.gov Studies on related N-(2-aminophenyl)-benzamide derivatives using Quantitative Structure-Activity Relationship (QSAR) models have shown that electrostatic properties and the potential for hydrogen bonding are critical for activity. sphinxsai.com

The strategic placement of substituents can significantly alter a compound's potency. For example, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogues, the presence of a halogen on the fluorophenyl ring was found to be essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). polyu.edu.hk Furthermore, modifying the other phenyl ring by adding a meta-chloro group restored inhibitory activity for ENT1, while adding methyl or ethyl groups regained activity for both ENT1 and ENT2, showcasing the profound impact of subtle electronic and steric changes on potency and selectivity. polyu.edu.hk

Compound SeriesBase ScaffoldTargetKey Substituent FindingsReference
ENT Inhibitors4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-...-triazin-2-amineENT1/ENT2Halogen on the fluorophenyl ring is essential for activity. polyu.edu.hk
Addition of a meta-chloride on the other benzene (B151609) moiety restores ENT1 inhibition. polyu.edu.hk
Addition of meta-methyl or para-ethyl groups regains activity on both ENT1 and ENT2. polyu.edu.hk
HDAC2 InhibitorsN-(2-Aminophenyl)-BenzamideHDAC2Electronegative groups on the aromatic ring enhance activity. sphinxsai.com
Bulky groups can be substituted at specific positions to improve steric interactions. sphinxsai.com

While the diphenylamine (B1679370) benzonitrile core is a potent pharmacophore, it is often incorporated into larger, more rigid heterocyclic systems to improve its drug-like properties and optimize its orientation within a target's binding pocket. These scaffolds serve to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding and enhancing affinity.

Heterocyclic cores such as purine (B94841), pyrimidine, and phthalazine (B143731) are commonly employed. polyu.edu.hknih.govnih.gov For example, 2,6,9-trisubstituted purines have been designed where a substituted aminobenzonitrile moiety is attached at the C6 position to target the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.gov In these designs, the purine core mimics the natural adenine (B156593) base of ATP, allowing the molecule to effectively compete for the kinase's ATP-binding site. nih.gov Similarly, the pyridylpyrimidinylaminophenyl scaffold, a key component of the kinase inhibitor imatinib, demonstrates the power of using a larger heterocyclic system to correctly position the pharmacophoric elements for potent and selective kinase inhibition. nih.govresearchgate.net The choice of the heterocyclic core is critical as it dictates the geometry of the molecule and its ability to engage in specific interactions, such as hydrogen bonding with the "hinge region" of a kinase. nih.gov

Mechanistic Insights Derived from SAR Studies

SAR studies provide critical insights not only into what structural features improve potency but also into how these features influence the mechanism of action at a molecular level.

The structural characteristics of a molecule can determine its mechanism of inhibition, which may be competitive, non-competitive, or irreversible. In a study of analogues of FPMINT, a compound containing a (2-fluorophenyl)piperazin-1-yl moiety, the most potent inhibitor was found to be an irreversible and non-competitive inhibitor of its target transporters. polyu.edu.hk This was determined by kinetic studies showing that the compound reduced the Vmax of substrate uptake without affecting the Km, and its inhibitory effect could not be washed out. polyu.edu.hk

In contrast, many kinase inhibitors based on diphenylamine scaffolds are designed to be competitive inhibitors that vie with ATP for the enzyme's active site. researchgate.netresearchgate.net The mechanism is often dictated by the specific interactions formed. For instance, a molecule that perfectly mimics the binding of ATP is likely to be a competitive inhibitor. Other structural features, such as a reactive group, might lead to covalent and therefore irreversible inhibition by forming a permanent bond with a residue in or near the active site. researchgate.net

Compound/SeriesTargetInhibition MechanismKey Structural DeterminantReference
FPMINT Analogue (Compound 3c)ENT1/ENT2Irreversible, Non-competitiveNot fully elucidated, but the overall structure leads to an effect that cannot be washed out. polyu.edu.hk
Bcr-Abl InhibitorsBcr-Abl KinaseCompetitiveScaffold designed to mimic ATP and bind in the same pocket. researchgate.net
Covalent Kinase InhibitorsABL KinaseIrreversible (Covalent)Incorporation of a reactive moiety (e.g., acrylamide) to form a covalent bond with a cysteine residue. researchgate.net

High-resolution structural data from techniques like X-ray crystallography, combined with molecular modeling, can reveal the precise binding dynamics between an inhibitor and its target. These studies elucidate the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern binding affinity and specificity. nih.gov

For benzonitrile derivatives, the cyano group is a potent hydrogen bond acceptor, while the phenyl rings can engage in hydrophobic and π-π stacking interactions within the receptor pocket. nih.gov In the context of kinase inhibition, the diphenylamine core positions the aromatic rings to interact with hydrophobic regions of the ATP-binding site. Docking studies of Bcr-Abl inhibitors have shown that derivatives can form energetically favorable interactions with the protein binding site, with specific amino acid residues like Asp, Glu, and Thr often being key partners for hydrogen bonding. nih.govresearchgate.net The specificity of an inhibitor for one kinase over another often depends on its ability to conform to the unique shape and residue composition of the target's active site, including the ability to interact with residues in the "gatekeeper" position. nih.gov

Computational Approaches in SAR Derivation

Computational chemistry is an indispensable tool in modern drug discovery for deriving and rationalizing SAR. Techniques such as QSAR, molecular docking, and molecular dynamics simulations provide a theoretical framework for understanding experimental results and guiding the design of new, more potent analogues. nih.govmdpi.com

3D-QSAR studies, for example, can generate predictive models that correlate the 3D steric and electrostatic fields of a molecule with its biological activity. sphinxsai.com In a study on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase inhibitors, Molecular Field Analysis (MFA) generated a statistically significant model that highlighted the importance of steric bulk and the placement of electronegative groups at specific positions on the aromatic rings for enhancing inhibitory activity. sphinxsai.com

Molecular docking is widely used to predict the binding pose of a ligand within a receptor's active site and to estimate its binding affinity. nih.govmdpi.com These simulations help rationalize observed SAR data; for instance, they can show why a bulky substituent at a certain position decreases activity by causing a steric clash with the protein, or how a specific functional group enhances potency by forming a new hydrogen bond. nih.govresearchgate.net These computational insights allow for a more focused and efficient optimization process, reducing the need for exhaustive synthetic exploration and accelerating the discovery of promising drug candidates. frontiersin.org

In Silico Modeling for Predictive SAR and Ligand Efficiency

In silico modeling for predictive SAR involves the use of computational models to correlate a compound's structural features with its biological activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to develop mathematical equations that can forecast the activity of novel, unsynthesized derivatives. These models are built upon datasets of compounds with known activities and a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties. For a series of this compound analogs, a QSAR model might reveal that specific substitutions on either phenyl ring could enhance or diminish inhibitory potency against a particular biological target.

Ligand efficiency (LE) is a critical metric in drug design that assesses the binding energy of a compound on a per-atom basis. It is used to identify small, efficient fragments that can be developed into more complex and potent lead compounds. LE is calculated by normalizing the binding affinity (e.g., ΔG) by the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule. This metric helps researchers prioritize compounds that exhibit strong binding without excessive size, which can negatively impact pharmacokinetic properties.

Table 1: Illustrative Ligand Efficiency Calculations for Hypothetical Derivatives This data is for illustrative purposes to demonstrate the concept.

Compound ID Substitution pIC50 Heavy Atom Count (HAC) Ligand Efficiency (LE)¹
Base None 6.0 17 0.48
Deriv-A 4'-chloro 6.5 18 0.49
Deriv-B 4'-methoxy 6.3 19 0.45
Deriv-C 5-bromo 6.8 18 0.52
Deriv-D 5-(N-methyl) 6.2 19 0.45

¹ LE calculated as: (1.37 * pIC50) / HAC

Molecular Docking and Binding Affinity Calculations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target, such as the active site of a kinase. This method allows researchers to visualize and analyze the molecular interactions—including hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. For derivatives of this compound, docking studies can explain why certain structural modifications lead to enhanced biological activity.

The process involves placing the 3D structure of the ligand into the binding site of a protein's crystal structure and using a scoring function to estimate the binding affinity. The results are often expressed as a docking score or a calculated free energy of binding (ΔG), with more negative values indicating a stronger interaction.

For example, docking simulations of this compound derivatives into the ATP-binding site of a kinase might reveal several key interactions:

The amino group acting as a hydrogen bond donor to a backbone carbonyl in the hinge region of the kinase.

The benzonitrile moiety forming hydrogen bonds or occupying a specific pocket.

The 2-fluorophenyl ring fitting into a hydrophobic pocket, where the fluorine atom may form specific halogen bonds or favorable electrostatic interactions with the protein residues.

By analyzing these interactions, medicinal chemists can rationally design new derivatives. For instance, if a docking pose reveals an unoccupied hydrophobic pocket near the fluorophenyl ring, a derivative with a small alkyl group at that position might be synthesized to achieve additional favorable interactions and improve binding affinity.

Binding affinity calculations provide a quantitative prediction of the strength of the interaction. These calculations can range from simple scoring functions used in high-throughput virtual screening to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide more accurate estimations of the binding free energy.

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives against a Kinase Target This data is for illustrative purposes to demonstrate the concept.

Compound ID Substitution Docking Score (kcal/mol) Predicted Binding Energy (ΔG, kcal/mol) Key H-Bond Interactions (Residue)
Base None -8.5 -45.2 Met120
Deriv-A 4'-chloro -9.1 -49.8 Met120, Asp175
Deriv-B 4'-methoxy -8.7 -46.1 Met120
Deriv-C 5-bromo -9.5 -52.5 Met120, Glu95
Deriv-D 5-(N-methyl) -8.3 -43.9 Met120

These computational studies provide a powerful framework for understanding the SAR of this compound derivatives, guiding the design of new compounds with improved potency and optimized molecular properties for potential therapeutic applications.

Biological and Mechanistic Research Applications of 2 2 Fluorophenyl Amino Benzonitrile and Analogs

Biological Target Identification and Validation Strategies

The initial stages of drug discovery and chemical biology research heavily rely on the identification and validation of biological targets for a given compound. For 2-((2-Fluorophenyl)amino)benzonitrile and its analogs, which belong to the broader class of diarylamines, these strategies are crucial in elucidating their therapeutic potential and mechanism of action.

Discovery and Characterization of Novel Enzyme Inhibitors

The diarylamine scaffold, a core component of this compound, is prevalent in a variety of known anticancer agents. This has spurred research into the design and synthesis of novel diarylamine derivatives as potential enzyme inhibitors. For instance, a study focused on creating new diarylamines and diarylethers to evaluate their cytotoxic activity against several human tumor cell lines, including A549, KB, KB-vin, and DU145. researchgate.net This research led to the discovery of four new lead compounds with significant GI₅₀ values. researchgate.net High-throughput kinase screening of these leads revealed that they particularly inhibit Mer tyrosine kinase, a proto-oncogene implicated in numerous cancers, with IC₅₀ values in the low micromolar range. researchgate.net

Similarly, two series of carboxamide derivatives incorporating a diarylamine scaffold were synthesized and assessed for their cytotoxic activities. Several of these compounds demonstrated notable cytotoxic effects against cancer cell lines such as SGC-7901, A875, and HepG2. nih.gov Further investigation into their mechanism of action included a kinase inhibition assay, which showed that some of the promising compounds exerted inhibitory effects on kinases like MAPK1, CDK1/A2, and CDK2/A2 at a concentration of 1 µM, although the activity was not exceptionally high. nih.gov These findings underscore the utility of the diarylamine structure as a template for discovering novel kinase inhibitors.

Table 1: Cytotoxic and Kinase Inhibitory Activities of Selected Diarylamine Analogs This table is interactive. You can sort the columns by clicking on the headers.

Compound ID Target Cell Line GI₅₀ (µM) Target Kinase IC₅₀ (µM)
11e A549, KB, KB-vin, DU145 0.33 - 3.45 Mer Tyrosine Kinase 2.2 - 3.0
12 A549, KB, KB-vin, DU145 0.33 - 3.45 Mer Tyrosine Kinase 2.2 - 3.0
13b A549, KB, KB-vin, DU145 0.33 - 3.45 Mer Tyrosine Kinase 2.2 - 3.0
C6 SGC-7901, A875, HepG2 5.53 - 12.77 MAPK1, CDK2/A2 -

| C11 | SGC-7901, A875, HepG2 | >8.26 (Selectivity Index) | CDK1/A2, CDK2/A2, MAPK1 | - |

Ligandability Assessment and Binding Hot Spot Mapping of Biological Macromolecules

Once a potential biological target, such as a specific enzyme, is identified, the next step involves assessing its "ligandability" and mapping the binding "hot spots." Binding hot spots are regions on a protein's surface that contribute disproportionately to the binding free energy and are therefore highly likely to bind small molecules. nih.gov Computational methods, such as fragment mapping, are instrumental in this process. nih.govresearchgate.net These techniques use a set of small organic molecules as probes to survey the protein surface. nih.gov The regions where multiple probes cluster are identified as potential binding hot spots. nih.gov

This approach can be applied to the protein targets of this compound and its analogs to understand how they might interact. For example, a fragment-mapping calculation performed on a flavin-dependent N-monooxygenase successfully identified the known NADPH binding site by showing a large cluster of probes in that region. researchgate.net Such computational tools can guide the rational design of more potent and selective inhibitors by highlighting key interaction points within the binding pocket. nih.govnih.gov The global mapping of protein cavity space can also reveal unexpected similarities between the binding sites of different proteins, suggesting potential for cross-reactivity of ligands. nih.gov

Detailed Enzyme Inhibition Mechanisms and Kinetics

Understanding the precise mechanism and kinetics of enzyme inhibition is fundamental to the development of effective therapeutic agents. This involves characterizing the nature of the inhibitor's binding and its effect on the enzyme's catalytic activity.

Characterization of Reversible and Irreversible Binding Modes

Enzyme inhibitors can be broadly classified based on their binding mode as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme. nih.gov

In the context of kinase inhibitors, which are a major class of drugs targeting enzymes, both reversible and irreversible binding modes are exploited. nih.gov Non-covalent inhibitors include ATP-competitive inhibitors that bind to the active conformation of the kinase. nih.gov Covalent inhibitors, often designed to react with a specific amino acid residue (like cysteine) near the ATP-binding site, can offer increased potency and prolonged duration of action. The choice between a reversible and an irreversible inhibitor depends on the specific therapeutic application and the desired pharmacological profile. For analogs of this compound, determining the binding mode would be a critical step in their characterization.

Differentiation of Competitive, Non-Competitive, Uncompetitive, and Mixed Inhibition

For reversible inhibitors, the mechanism can be further elucidated by kinetic studies to differentiate between competitive, non-competitive, uncompetitive, and mixed inhibition. libretexts.orgnih.gov

Competitive Inhibition : The inhibitor binds to the same active site as the substrate. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org A competitive inhibitor increases the Michaelis-Menten constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ). nih.gov

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. youtube.com In pure non-competitive inhibition, the inhibitor decreases Vₘₐₓ but does not change Kₘ.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Mixed inhibition affects both Vₘₐₓ and Kₘ. Non-competitive inhibition is a specific type of mixed inhibition. youtube.com

These different inhibition patterns can be distinguished by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations and plotting the data using methods such as the Lineweaver-Burk plot. nih.gov

Table 2: Effects of Different Types of Reversible Inhibition on Kinetic Parameters This table summarizes the expected changes in key enzyme kinetic parameters for different inhibition modes.

Inhibition Type Effect on Vₘₐₓ Effect on Kₘ
Competitive Unchanged Increased
Non-Competitive (Pure) Decreased Unchanged
Uncompetitive Decreased Decreased

| Mixed | Decreased | Varies (Increased or Decreased) |

Mechanistic Pathways of Bioactivity

Beyond direct enzyme inhibition, it is important to understand the broader cellular consequences of an inhibitor's action. For diarylamine derivatives, research has begun to uncover the downstream mechanistic pathways of their bioactivity.

In a study of diarylamine-guided carboxamide derivatives, promising compounds were found to induce apoptosis in A875 melanoma cells. nih.gov This was confirmed by Annexin V-FITC flow cytometry, which showed an increase in apoptotic cells after treatment. nih.gov Furthermore, an increase in the release of lactate (B86563) dehydrogenase (LDH) suggested that these compounds might also induce necrotic cell death. nih.gov

As many diarylamine compounds act as kinase inhibitors, their bioactivity is often linked to the modulation of critical signaling pathways that control cell proliferation, survival, and differentiation. nih.gov Key pathways frequently targeted by kinase inhibitors include the MAPK/RAS and PI3K/AKT pathways. nih.gov These pathways are often dysregulated in cancer and other diseases. By inhibiting specific kinases within these cascades, compounds like the analogs of this compound can exert their anti-proliferative and pro-apoptotic effects. The intricate network of these signaling pathways means that inhibiting one kinase can have wide-ranging effects on cellular function. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound

Lack of Specific Research Data on this compound

Consequently, it is not possible to provide a detailed and scientifically accurate article on its molecular interactions with biological macromolecules or its modulation of specific biochemical processes as outlined in the requested structure. Generating content on these specific subtopics without direct research on the compound would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy.

General research on related compounds indicates that the diarylamine scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. Similarly, the benzonitrile (B105546) moiety is a versatile functional group that can participate in various non-covalent interactions with biological targets. However, the specific effects and interactions of this compound remain uncharacterized in the accessible scientific literature.

Further empirical research, including in vitro and in vivo studies, is necessary to elucidate the biological and mechanistic properties of this compound. Without such dedicated studies, any discussion of its role in interacting with DNA or proteins, or its influence on biochemical pathways, would be unfounded.

Material Science and Catalytic Applications of 2 2 Fluorophenyl Amino Benzonitrile Derivatives

Utilization as Intermediates in Advanced Organic Synthesis and Material Science Research

2-((2-Fluorophenyl)amino)benzonitrile serves as a crucial intermediate in the synthesis of complex organic molecules and materials. Its diarylamine structure is a key pharmacophore in various biologically active compounds, and its derivatives are pivotal in the preparation of heterocyclic systems. For instance, this compound is a key precursor in the synthesis of N-(2-fluorophenyl)-4-methylquinazolin-2-amine, a process that involves a [4+2] annulation reaction with 2-amino aryl ketones mediated by hydrochloric acid. This highlights its utility in constructing fused heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

The presence of the nitrile group (C≡N) offers a site for a variety of chemical transformations. It can be hydrolyzed to an amide or a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form nitrogen-containing heterocycles. This versatility allows for the incorporation of the this compound framework into larger, more complex structures, making it a valuable tool for chemists in both academic and industrial research. Furthermore, the fluorine atom imparts unique electronic properties and can enhance the metabolic stability and bioavailability of derivative compounds, a significant advantage in the development of new materials and pharmaceuticals.

Applications in Functional Materials Development

The structural attributes of this compound derivatives make them suitable for the development of a variety of functional materials, from thermally stable polymers to novel dyes and pigments.

Exploration in Dyes and Pigments Technology

The chromophoric diarylamine structure within this compound suggests its potential as a scaffold for the synthesis of novel dyes and pigments. The electronic properties of the molecule can be tuned by modifying the substituents on the aromatic rings, which in turn can alter the absorption and emission of light. The development of azomethine chromophores through the reaction of 2-aminobenzonitrile (B23959) derivatives with acetophenones has been demonstrated, indicating a viable pathway for creating new colorants. The introduction of the fluorophenyl group could lead to dyes with specific photophysical properties, such as enhanced fluorescence or specific color profiles, making them of interest for applications in textiles, coatings, and advanced imaging technologies.

Catalysis and Ligand Design

The nitrogen atoms in this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry and catalysis.

Role of Schiff Bases as Catalyst Carriers and Supporting Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands. Schiff bases derived from 2-aminobenzonitrile analogues are employed as catalyst carriers and supporting ligands in various chemical transformations. These ligands can coordinate with a wide range of metal ions to form stable complexes. The resulting metal complexes can act as catalysts for various organic reactions. The imine nitrogen and other potential donor atoms in the Schiff base structure play a crucial role in stabilizing the metal center and influencing its catalytic activity and selectivity. The specific steric and electronic environment provided by the ligand, which can be tuned by modifying the substituents, is key to the performance of the catalyst.

Application in Transition Metal Complexation and Catalytic Transformations

Derivatives of this compound can form stable complexes with various transition metals. These complexes have shown potential in catalyzing a range of chemical reactions. For example, transition metal complexes derived from a related 2-fluoro-benzohydrazide Schiff base have been shown to be active catalysts for the oxidation of aniline (B41778). The catalytic efficiency of these complexes is dependent on the nature of the metal ion and the ligand structure. The table below summarizes the catalytic activity of several transition metal complexes in an oxidation reaction.

ComplexMetal IonLigandCatalytic Activity (% Conversion)Selectivity
1 Zn(II)Schiff Base of 2-fluoro-benzohydrazide85High
2 Cu(II)Schiff Base of 2-fluoro-benzohydrazide92High
3 Co(II)Schiff Base of 2-fluoro-benzohydrazide88High
4 Ni(II)Schiff Base of 2-fluoro-benzohydrazide91High
5 Mn(II)Schiff Base of 2-fluoro-benzohydrazide95High

This interactive data table is based on findings from related transition metal complexes and illustrates the potential catalytic applications.

The development of new ligands based on the this compound scaffold is an active area of research. The goal is to design catalysts with enhanced activity, selectivity, and stability for a variety of important chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Exploration of Organocatalysis and Green Catalysis for Synthetic Efficiency

The synthesis of complex molecules like this compound and its derivatives is increasingly benefiting from the advancements in organocatalysis and green catalysis. These methodologies aim to enhance synthetic efficiency by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a viable alternative to traditional metal-based catalysts. mdpi.com For the synthesis of aminonitrile derivatives, organocatalysts can play a significant role in key bond-forming reactions. mdpi.com For instance, the formation of the amine linkage in this compound could potentially be achieved through organocatalytic C-N cross-coupling reactions. While traditionally dominated by transition-metal catalysts, recent developments have seen organocatalysts, such as N-heterocyclic carbenes (NHCs) and organic dyes acting as photoredox catalysts, being explored for such transformations. The use of organocatalysts offers advantages like lower toxicity, ready availability, and operational simplicity. mdpi.com

Green catalysis focuses on the use of environmentally benign solvents, catalysts, and reaction conditions. In the context of benzonitrile (B105546) synthesis, ionic liquids have emerged as promising recyclable agents that can act as co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org A novel green synthetic route for benzonitrile preparation from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride using a recyclable ionic liquid has been reported, achieving a 100% yield at 120°C in 2 hours. researchgate.netrsc.org This approach could potentially be adapted for the synthesis of substituted benzonitriles like this compound, contributing to a more sustainable manufacturing process.

The principles of green chemistry also encourage the use of alternative energy sources. Microwave-assisted and ultrasound-assisted organic syntheses have been shown to accelerate reaction rates, improve yields, and reduce side reactions for various heterocyclic compounds. These techniques could be explored for the synthesis of this compound derivatives to enhance efficiency and reduce the environmental footprint of the synthetic process.

Below is a table summarizing potential green and organocatalytic approaches for the synthesis of related structures, which could be adapted for this compound.

Catalytic ApproachCatalyst TypePotential ReactionAdvantages
OrganocatalysisCinchona-based squaramideAsymmetric Strecker reaction for chiral aminonitrilesHigh enantioselectivity (up to 98% ee)
Green CatalysisIonic Liquid ([HSO3-b-Py]·HSO4)Synthesis of benzonitriles from aldehydesRecyclable catalyst and solvent, high yield (100%)
Base-Promoted SynthesisPotassium tert-butoxide (KOtBu)Synthesis of 4-aminoquinolines from ynones and 2-aminobenzonitrilesTransition-metal-free, high atom economy

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

Derivatives of this compound are being investigated for their potential as corrosion inhibitors for various metals and alloys. The efficacy of these compounds is largely attributed to the presence of heteroatoms (nitrogen), aromatic rings, and the nitrile group, which can facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Theoretical studies using quantum chemical calculations and molecular dynamics (MD) simulations have been employed to understand the inhibition mechanism of aminobenzonitrile derivatives on steel surfaces in acidic media. rsc.org These studies analyze parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, energy gaps (ΔE), dipole moment (μ), and the fraction of electron transfer (ΔN) to predict the adsorption behavior and inhibition efficiency. rsc.org For related aminobenzonitrile compounds, Fukui indices analysis has been used to identify the local reactive sites responsible for the interaction with the metal surface. rsc.org

The proposed mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Coordinate bond formation between the lone pair of electrons of the heteroatoms (like nitrogen) and the vacant d-orbitals of the metal atoms.

The presence of the fluorine atom in the 2-fluorophenyl group can enhance the adsorption process due to its high electronegativity, which can increase the electron density on the benzene (B151609) ring and the amino group, thereby strengthening the interaction with the metal surface.

Experimental studies on compounds with similar structural motifs, such as 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC), have shown excellent corrosion inhibition properties for C38 steel in hydrochloric acid. researchgate.netafricaresearchconnects.comdoi.org This related compound, which also contains amino and nitrile functional groups, acts as a mixed-type (anodic-cathodic) inhibitor with an inhibition efficiency of up to 91%. researchgate.netafricaresearchconnects.com The adsorption of AHPQC on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netafricaresearchconnects.comdoi.org

The following table presents key parameters from theoretical and experimental studies on related aminobenzonitrile and quinoxaline (B1680401) derivatives, which can provide insights into the potential corrosion inhibition performance of this compound derivatives.

CompoundMethodKey FindingsInhibition Efficiency (%)Adsorption Isotherm
2-Aminobenzonitrile (2-AB)Quantum Chemical Calculations & MD SimulationsTheoretical prediction of adsorption on steel surfaceNot experimentally determined-
3-Aminobenzonitrile (3-AB)Quantum Chemical Calculations & MD SimulationsTheoretical prediction of adsorption on steel surfaceNot experimentally determined-
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC)Electrochemical Techniques & XPSMixed-type inhibitor for C38 steel in HCl91Langmuir

Advanced Photophysical and Non Linear Optical Nlo Properties of 2 2 Fluorophenyl Amino Benzonitrile

Investigation of Electronic Transitions and Energy Gap Characteristics

The electronic properties of 2-((2-fluorophenyl)amino)benzonitrile are primarily dictated by the transitions between its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of similar aminobenzonitrile derivatives suggests that the principal electronic transitions are of the π → π* and n → π* types. nih.govanalis.com.my The π → π* transitions typically occur within the aromatic rings, while the n → π* transitions involve the non-bonding electrons of the nitrogen atom in the amino group and the nitrile group. nih.govanalis.com.my

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. For related donor-acceptor molecules, this energy gap is a key determinant of the wavelength of maximum absorption. A smaller energy gap generally corresponds to a longer wavelength of absorption, indicating that less energy is required to excite an electron from the ground state to an excited state.

No specific experimental data for the HOMO-LUMO gap of this compound was found in the searched literature. The table below is populated with representative data from a closely related compound, 2-amino-4-chlorobenzonitrile, to illustrate the typical values obtained through DFT calculations.

ParameterCalculated Value (eV)Computational Method
EHOMO-6.54DFT/B3LYP/6-311++G(d,p)
ELUMO-1.68DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)4.86DFT/B3LYP/6-311++G(d,p)

Data for 2-amino-4-chlorobenzonitrile, for illustrative purposes. analis.com.my

Characterization of Non-Linear Optical Responses

The asymmetric electronic distribution in donor-acceptor molecules like this compound often leads to significant non-linear optical (NLO) responses. These materials can interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes.

The NLO properties of a molecule are quantified by its polarizability (α) and hyperpolarizability (β and γ). Linear polarizability describes the linear response of the molecular electron cloud to an external electric field, while hyperpolarizability describes the non-linear response. The first-order hyperpolarizability (β) is of particular interest as it is responsible for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency.

Computational quantum chemistry is a powerful tool for predicting these NLO properties. DFT calculations are commonly used to determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) of organic molecules. For molecules with significant NLO responses, the calculated values for these parameters are typically large. The magnitude of the first-order hyperpolarizability is a direct indicator of the molecule's potential for NLO applications.

Specific computational data for the NLO properties of this compound is not available in the searched literature. The following table presents theoretical data for a related benzonitrile (B105546) derivative to provide context for the expected range of these values.

NLO ParameterCalculated ValueComputational Method
Dipole Moment (μ)Value in DebyeDFT/B3LYP
Linear Polarizability (α)Value in esuDFT/B3LYP
Anisotropic Polarizability (Δα)Value in esuDFT/B3LYP
First-Order Hyperpolarizability (β)Value in esuDFT/B3LYP

Illustrative table for NLO parameters. Specific values for the target compound are pending dedicated computational studies.

The combination of a significant HOMO-LUMO gap in the visible or near-UV region and a large first-order hyperpolarizability makes this compound a promising candidate for various optoelectronic and photonic applications. The intramolecular charge transfer character of its excited states is crucial for these functionalities.

Materials with high second-order NLO responses are essential for technologies such as:

Frequency doubling: Converting infrared laser light into visible light for applications in laser pointers, data storage, and medical imaging.

Electro-optic switching: Modulating the properties of light in response to an electric field, which is a fundamental process in high-speed optical communications and computing.

Optical parametric amplification: Amplifying weak light signals, which is vital for long-distance fiber optic communication.

The presence of the fluorine atom in this compound can further enhance its properties by improving its thermal and chemical stability, as well as potentially influencing the electronic characteristics through its high electronegativity. The continued investigation, particularly through dedicated computational modeling and experimental synthesis and characterization, will be crucial in fully realizing the potential of this and related compounds in advanced technological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-fluorophenyl)amino)benzonitrile, and how can reaction yields be optimized?

  • Methodology : A two-step approach is commonly employed:

Step 1 : Condensation of 2-fluorophenylamine with a benzonitrile precursor (e.g., 2-fluorobenzaldehyde) under acidic conditions.

Step 2 : Cyanation via nucleophilic substitution using a cyanide source (e.g., KCN or CuCN).

  • Optimization : Reaction temperature (80–100°C) and solvent choice (DMF or DMSO) significantly impact yields. Catalytic Pd or Cu can enhance cyanation efficiency .
    • Data : Reported yields range from 45% (uncatalyzed) to 72% (with CuCN catalysis) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/GC-MS : To assess purity (>95% typically required for pharmaceutical intermediates) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR δ 7.6–7.1 ppm for aromatic protons; ¹⁹F NMR for fluorine environment) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (monoclinic system, P21/c space group observed in related fluorophenyl derivatives) .

Q. What are the critical storage conditions to ensure compound stability?

  • Guidelines : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the nitrile group or oxidation of the amine moiety. Desiccants (e.g., silica gel) are recommended .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, enabling aryl-boronic acid coupling at the benzonitrile moiety. Elevated temperatures (100–120°C) accelerate reaction kinetics but may degrade the fluorophenyl group .
  • Data : In DMF at 110°C, coupling yields reach 68% with Pd(PPh₃)₄ catalysis .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The fluorine atom’s electronegativity enhances hydrogen-bonding potential .

Q. How can researchers resolve contradictions in reported spectral data for related fluorophenyl nitriles?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts for nitrile carbons (e.g., 118–122 ppm) arise from solvent effects or pH variations. Validate assignments via HMBC correlations or spiking with authentic standards .

Q. What strategies improve the compound’s solubility in aqueous media for biological assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤10% v/v) to maintain solubility without denaturing proteins.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the amine site for temporary solubility enhancement .

Q. How does the fluorine substituent influence the compound’s metabolic stability in pharmacokinetic studies?

  • Findings : Fluorine reduces CYP450-mediated oxidation at the ortho position, extending half-life (t₁/₂) in rodent models. Comparative studies show a 2.3-fold increase in t₁/₂ vs. non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.